6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
6-(3-Chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (CAS: 1358396-98-1, BI61314) is a heterocyclic compound featuring a dihydropyridazinone core linked to a 1,2,4-oxadiazole ring. Key structural attributes include:
- Dihydropyridazinone backbone: Provides a planar, electron-deficient aromatic system conducive to π-π stacking interactions.
- 1,2,4-Oxadiazole moiety at position 2: Introduces rigidity and hydrogen-bonding capacity via its nitrogen and oxygen atoms.
- 2,4-Dimethoxyphenyl group on the oxadiazole: Modulates electronic and steric properties, influencing solubility and target binding .
Molecular formula: C₂₁H₁₇ClN₄O₄, molecular weight: 424.84 g/mol.
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-28-15-6-7-16(18(11-15)29-2)21-23-19(30-25-21)12-26-20(27)9-8-17(24-26)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVYGRGQUMKDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting 2,4-dimethoxybenzohydrazide with a suitable nitrile under acidic or basic conditions.
Coupling with pyridazinone: The oxadiazole intermediate is then coupled with a chlorophenyl-substituted pyridazinone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the oxadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or the oxadiazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, a series of 1,2,4-oxadiazole derivatives have shown promising results against various cancer cell lines. The incorporation of oxadiazole into the molecular structure enhances cytotoxicity against specific cancer types:
- Case Study : A study evaluated novel substituted 1,2,4-oxadiazole derivatives against eight cancer cell lines, revealing that certain compounds exhibited higher biological potency than standard treatments like 5-fluorouracil .
Anticonvulsant Properties
Compounds similar to 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one have been reported to possess anticonvulsant activity. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl rings significantly affect their efficacy:
- Case Study : A recent investigation revealed that derivatives with electron-withdrawing groups on the phenyl ring demonstrated enhanced seizure protection in animal models .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the compound influence its biological activity. Key findings include:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increased potency against seizures and tumors |
| Methoxy groups | Enhanced anticancer properties |
| Oxadiazole integration | Improved cytotoxicity |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
a. Compound 46 ()
- Structure : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- Key Differences: Replaces dihydropyridazinone with a benzimidazolone core and uses a phenethyl linker.
b. CAS 1189866-45-2 ()
- Structure : 6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one.
- Key Differences :
- Methoxy group positions : 2,5-Dimethoxy vs. 2,4-dimethoxy in BI61314, affecting electronic distribution.
- Linker : Ethyl group instead of methyl, increasing flexibility and steric bulk.
- Impact : Higher molecular weight (463.43 g/mol vs. 424.84 g/mol) may reduce solubility .
c. CAS 478043-58-2 ()
- Structure : 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one.
- Key Differences : Replaces oxadiazole with a benzoyl group and adds a trifluoromethyl substituent.
- Impact : Enhanced lipophilicity (logP ~3.5 estimated) due to CF₃, improving membrane permeability but reducing aqueous solubility compared to BI61314 .
Physicochemical Properties
| Property | BI61314 | CAS 1189866-45-2 | CAS 478043-58-2 |
|---|---|---|---|
| Molecular Weight | 424.84 g/mol | 463.43 g/mol | 423.19 g/mol |
| logP (Estimated) | ~2.8 (moderate lipophilicity) | ~3.1 | ~3.5 |
| H-Bond Acceptors | 4 | 4 | 3 |
| Solubility | Moderate (methoxy groups) | Low (ethyl linker) | Very low (CF₃, benzoyl) |
Pharmacological Potential
- TRP Channel Antagonists (): Analogs with oxadiazole moieties (e.g., Compounds 46–51) show TRPA1/TRPV1 antagonism, suggesting BI61314 may target similar pathways .
- Anti-inflammatory Activity: Pyridazinone derivatives () exhibit COX-2 inhibition, though BI61314’s dimethoxy groups may redirect selectivity .
- Antimicrobial and Antiviral: Triazolo-thiadiazines () and quinazolinones () highlight the versatility of heterocyclic cores, though BI61314’s specific activity remains unconfirmed .
Biological Activity
The compound 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound A is characterized by the following structural components:
- A dihydropyridazin core.
- An oxadiazole moiety linked to a dimethoxyphenyl group.
- A chlorophenyl substituent.
The molecular formula of Compound A is , and it has been synthesized and characterized in various studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound A, particularly against several human cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| U-937 (Monocytic Leukemia) | 12.5 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that Compound A exhibits significant cytotoxicity in a dose-dependent manner, particularly in breast and lung cancer cell lines .
The mechanism by which Compound A exerts its anticancer effects involves:
- Apoptosis Induction : Flow cytometry assays indicated that Compound A promotes apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .
- Cell Cycle Arrest : Studies have shown that Compound A can cause G1 phase arrest in cancer cells, contributing to its antiproliferative effects .
Structure-Activity Relationships (SAR)
The biological activity of Compound A can be attributed to specific structural features:
- The presence of the oxadiazole ring is critical for enhancing cytotoxicity.
- Substituents on the phenyl rings significantly influence the compound's potency; for instance, the dimethoxy groups appear to enhance solubility and bioavailability .
Modifications to the chlorophenyl group have been explored to optimize activity further. For example, replacing chlorine with other halogens has been shown to alter biological potency significantly .
Study 1: Evaluation Against Cancer Cell Lines
In a comparative study evaluating various oxadiazole derivatives, Compound A was found to exhibit superior activity against MCF-7 and U-937 cell lines compared to standard chemotherapeutics like doxorubicin. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities with target proteins involved in apoptosis .
Study 2: In Vivo Efficacy
An in vivo study assessed the antitumor efficacy of Compound A using xenograft models. Results indicated significant tumor reduction compared to control groups treated with saline or standard chemotherapy agents. Histopathological analysis revealed increased apoptosis within tumor tissues treated with Compound A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
